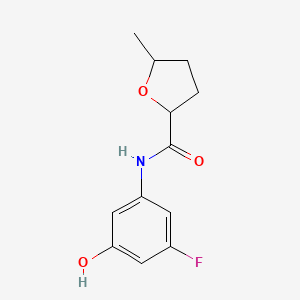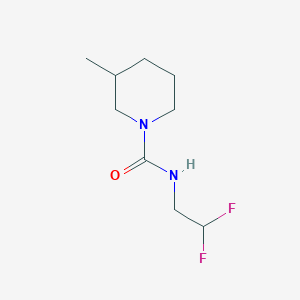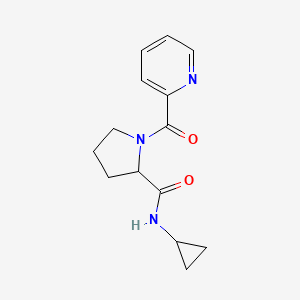![molecular formula C18H27N3O2 B7635295 N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B7635295.png)
N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide, commonly known as DOP or DOPAC, is a chemical compound that is used in scientific research to study the mechanisms of action and physiological effects of various drugs and substances. DOP is a synthetic analog of the endogenous neurotransmitter dopamine and is used to study the effects of dopamine on the brain and body.
作用機序
DOP acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain and body. This leads to an increase in dopamine levels and the activation of downstream signaling pathways, which can have a wide range of effects on physiological and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DOP are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in metabolism and physiology. Some of the effects of DOP include increased locomotor activity, altered dopamine release and uptake, and changes in gene expression and protein synthesis.
実験室実験の利点と制限
One advantage of using DOP in laboratory experiments is that it is a well-characterized compound with a known mechanism of action and physiological effects. This makes it a useful tool for studying the effects of dopamine on the brain and body. However, one limitation of using DOP is that it may not accurately reflect the effects of endogenous dopamine, as it is a synthetic analog that may have different pharmacokinetic and pharmacodynamic properties.
将来の方向性
There are many potential future directions for research involving DOP, including the development of new drugs for the treatment of neurological disorders, the study of the effects of dopamine on behavior and cognition, and the investigation of the molecular mechanisms underlying dopamine signaling. Additionally, further research is needed to better understand the limitations and potential confounds of using DOP in laboratory experiments, and to develop more accurate and reliable methods for studying the effects of endogenous dopamine.
合成法
The synthesis of DOP involves several steps, including the reaction of 2-phenylethylamine with ethyl acrylate, followed by the addition of dimethylamine and hydrolysis of the resulting ester. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
DOP is used in a variety of scientific research applications, including the study of the mechanisms of action of various drugs and substances, the effects of dopamine on the brain and body, and the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-20(2)17(22)12-13-19-18(23)21-14-6-9-16(21)11-10-15-7-4-3-5-8-15/h3-5,7-8,16H,6,9-14H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMQNDXRWMZKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCNC(=O)N1CCCC1CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one](/img/structure/B7635217.png)


![2,6-dichloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B7635243.png)
![N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7635245.png)

![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635252.png)
![1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea](/img/structure/B7635268.png)
![N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635279.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B7635287.png)
![N-[[1-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B7635289.png)
![6-[[1-(4-Fluorophenyl)benzimidazol-2-yl]sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7635302.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B7635306.png)